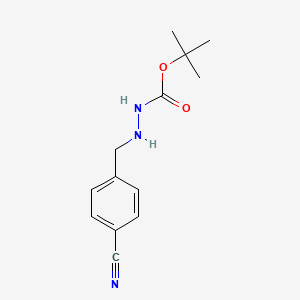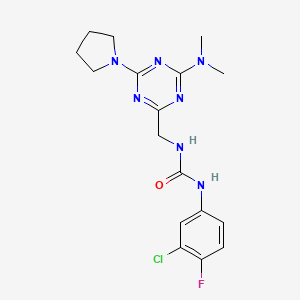![molecular formula C25H18FN3O4 B2788994 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 877656-69-4](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" is a complex organic molecule with potential applications in various scientific fields. Its structure features a benzofuro[3,2-d]pyrimidin core, which is fused with other functional groups, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" involves multi-step reactions. Typically, it begins with the preparation of the benzofuro[3,2-d]pyrimidin scaffold through cyclization reactions, followed by functionalization at specific positions to introduce the phenyl, dioxo, and fluorobenzyl groups. Reaction conditions often include the use of catalysts like palladium, solvents such as dimethylformamide, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, large-scale production may involve optimization of the reaction parameters to achieve higher efficiency and cost-effectiveness. This includes continuous flow reactions, the use of robust catalytic systems, and solvent recycling to minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, leading to the formation of oxides.
Reduction: It can be reduced to remove oxygen groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, affecting its reactivity and application.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as ethanol. Conditions vary depending on the desired reaction, from mild to harsh environments.
Major Products
Oxidation typically yields oxides of the original compound, while reduction might lead to less oxygenated derivatives. Substitution reactions can result in a wide variety of modified structures, each with distinct properties.
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potentially acts as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific chemical functionalities.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. This interaction can modulate pathways involved in inflammation, cell growth, or other critical biological processes.
Comparison with Similar Compounds
Compared to other benzofuro[3,2-d]pyrimidin derivatives, this compound stands out due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. Similar compounds include:
2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin derivatives: These lack the fluorobenzyl group and may show different activity profiles.
Benzofuro[3,2-d]pyrimidin compounds with different substitutions: Each substitution pattern imparts unique chemical and biological properties.
Properties
CAS No. |
877656-69-4 |
|---|---|
Molecular Formula |
C25H18FN3O4 |
Molecular Weight |
443.434 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c26-17-12-10-16(11-13-17)14-27-21(30)15-28-22-19-8-4-5-9-20(19)33-23(22)24(31)29(25(28)32)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,27,30) |
InChI Key |
ZXCFNVCRVJIVCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2788917.png)

![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
![3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA](/img/structure/B2788926.png)
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)



![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)
